Z,Z-Dienestrol-d6
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Overview
Description
Z,Z-Dienestrol-d6: is a deuterium-labeled derivative of Z,Z-Dienestrol, a synthetic non-steroidal estrogen. The compound is characterized by the replacement of six hydrogen atoms with deuterium atoms, which makes it useful in various scientific research applications, particularly in the study of estrogen receptors and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z,Z-Dienestrol-d6 typically involves the reaction of Z,Z-Dienestrol with deuterating agents. The process includes the following steps:
Deuteration: Z,Z-Dienestrol is reacted with deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting product is purified through crystallization or chromatography to obtain this compound in a high-purity form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Z,Z-Dienestrol are subjected to deuteration using deuterium gas in reactors.
Isolation and Purification: The deuterated product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Z,Z-Dienestrol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Acylated or alkylated derivatives.
Scientific Research Applications
Z,Z-Dienestrol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of estrogenic compounds.
Biology: Employed in the study of estrogen receptor binding and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic drugs.
Industry: Applied in the development of new estrogenic compounds and in quality control of pharmaceutical products
Mechanism of Action
Z,Z-Dienestrol-d6 exerts its effects by binding to estrogen receptors in target cells. The mechanism involves:
Receptor Binding: The compound diffuses into target cells and binds to estrogen receptors.
Gene Transcription: The receptor-ligand complex enters the nucleus and binds to DNA, initiating or enhancing the transcription of estrogen-responsive genes.
Protein Synthesis: The transcriptional activation leads to the synthesis of proteins involved in various physiological processes
Comparison with Similar Compounds
Diethylstilbestrol: A synthetic non-steroidal estrogen with similar estrogenic activity.
Hexestrol: Another synthetic estrogen with structural similarities to Z,Z-Dienestrol.
Dienestrol: The non-deuterated form of Z,Z-Dienestrol.
Uniqueness: Z,Z-Dienestrol-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Enhanced Stability: Deuterium substitution increases the metabolic stability of the compound.
Isotopic Tracing: The deuterium atoms allow for precise tracking of the compound in metabolic studies.
Reduced Metabolism: The presence of deuterium can slow down the metabolic degradation, providing more accurate pharmacokinetic data
Properties
IUPAC Name |
2,6-dideuterio-4-[(2Z,4Z)-2,5-dideuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D,9D,10D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-QNQXKPHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C)\[2H])/C(=C(\C)/[2H])/C2=CC(=C(C(=C2)[2H])O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747606 |
Source
|
Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91297-99-3 |
Source
|
Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.